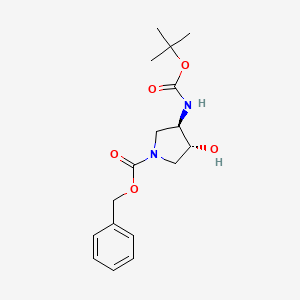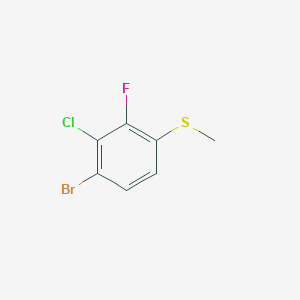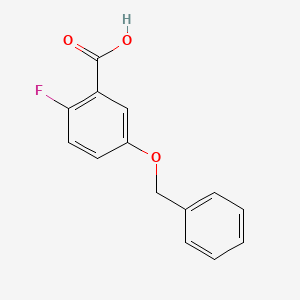
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95% (hereafter referred to as 2-PED) is an organic compound that has recently become of great interest to the scientific community. It has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. 2-PED is a heterocyclic compound that has been synthesized with a range of methods and is known for its stability and solubility in organic solvents.
Scientific Research Applications
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Mechanism of Action
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Biochemical and Physiological Effects
2-PED has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-PED can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition has been linked to anti-inflammatory effects. In addition, 2-PED has been found to have antioxidant activity, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-PED in laboratory experiments has several advantages. 2-PED is a stable and soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive to produce, which makes it a cost-effective choice for laboratory experiments. However, 2-PED is not suitable for use in medical applications due to its potential toxicity.
Future Directions
The potential applications of 2-PED are vast and are still being explored. Some possible future directions for 2-PED research include the development of new drugs, the exploration of its anti-inflammatory and antioxidant properties, and the use of 2-PED as a scaffold for the synthesis of other molecules. Additionally, further research is needed to explore the potential toxicity of 2-PED and to identify any possible adverse effects.
Synthesis Methods
2-PED can be synthesized in a variety of ways, depending on the desired purity and yield. The most commonly used method for producing 2-PED is the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid. This reaction is carried out at room temperature, and the resulting product is a 95% pure 2-PED. Other methods for producing 2-PED include the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid, and the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in acetic anhydride.
properties
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-14(11-6-2-1-3-7-11)17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAAYHIMWHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)


![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)








